Ácido propiónico-d5

Descripción general

Descripción

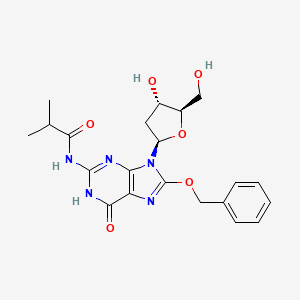

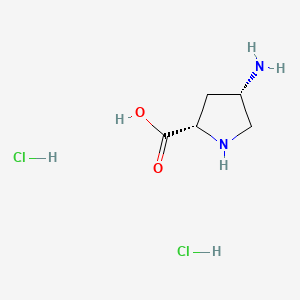

Propionic-d5 acid is intended for use as an internal standard for the quantification of propionic acid by GC- or LC-MS . It is a short-chain fatty acid produced predominantly by bacterial fermentation of dietary fiber in the colon but is also found in various dairy products such as yogurt . It is an agonist of free fatty acid receptor 2 (FFAR2/GPR43) and FFAR3/GPR41 .

Molecular Structure Analysis

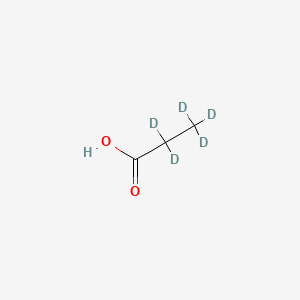

The molecular formula of Propionic-d5 acid is CD3CD2COOH . It has a molecular weight of 79.11 .Chemical Reactions Analysis

Propionic acid is produced in E. coli via the sleeping beauty mutase operon under anaerobic conditions in rich medium via amino acid degradation . There has been a growing interest in the bioproduction of propionic acid by Propionibacterium .Physical and Chemical Properties Analysis

Propionic-d5 acid has a molecular weight of 79.11 . It is a product in category SIL Fatty Acids and Esters .Aplicaciones Científicas De Investigación

Industria alimentaria

El ácido propiónico y sus derivados se consideran aditivos alimentarios "Generalmente reconocidos como seguros" . Se utilizan ampliamente como agentes antimicrobianos para controlar la contaminación de alimentos por microorganismos como Salmonella spp., Escherichia coli O157:H7 y Listeria monocytogenes durante la pre y poscosecha de productos alimenticios .

Agente antiinflamatorio

El ácido propiónico se utiliza como agente antiinflamatorio . Puede atravesar la membrana celular hacia el citoplasma y liberar protones que provocan un gradiente de pH a través de la membrana celular, causando efectos adversos en la transferencia de nutrientes y el crecimiento de moho, levadura y bacterias .

Herbicida

El ácido propiónico se utiliza como herbicida . Es uno de los intermediarios químicos más importantes con amplias aplicaciones industriales .

Sabor artificial

El ácido propiónico se utiliza como sabor artificial en diversas aplicaciones industriales . Se produce a través de vías biológicas utilizando Propionibacterium y algunas bacterias anaeróbicas .

Alimento para animales

El ácido propiónico se utiliza ampliamente como agente antimicrobiano en la alimentación animal . Ayuda a controlar el crecimiento de bacterias y mohos dañinos, asegurando la salud y el bienestar de los animales

Mecanismo De Acción

Target of Action

Propionic-d5 acid, also known as Propanoic Acid-d5 or Propionate-d5 , is a short-chain fatty acid . It primarily targets the free fatty acid receptors 2 (FFAR2/GPR43) and 3 (FFAR3/GPR41) . These receptors play a crucial role in various physiological processes, including the regulation of energy homeostasis, immune responses, and gut motility .

Mode of Action

Propionic-d5 acid acts as an agonist of FFAR2/GPR43 and FFAR3/GPR41 . It binds to these receptors and triggers a response. Specifically, it inhibits forskolin-induced cAMP accumulation in cells expressing FFAR2/GPR43 or FFAR3/GPR41 . This interaction with its targets leads to various changes, such as the induction of chemotaxis of polymorphonuclear (PMN) neutrophils .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Propionic-d5 acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context. For instance, in the context of microbial fermentation, Propionic-d5 acid can be produced by Propionibacterium and some anaerobic bacteria .

Cellular Effects

The effects of Propionic-d5 acid on various types of cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, propionic acid can pass through a cell membrane into the cytoplasm, releasing protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .

Subcellular Localization

Therefore, it’s always a good idea to consult the latest research for the most accurate and up-to-date information .

Propiedades

IUPAC Name |

2,2,3,3,3-pentadeuteriopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDQKXXYIPTUBI-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731121 | |

| Record name | (~2~H_5_)Propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60153-92-6 | |

| Record name | (~2~H_5_)Propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60153-92-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)

![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)